Chemical structure and properties of methyl 5-amino-3-methyl-1H-indole-2-carboxylate
Chemical structure and properties of methyl 5-amino-3-methyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active molecules. Its unique electronic properties and versatile substitution patterns have made it a privileged structure in the design of novel therapeutics. This guide focuses on a specific, yet promising, derivative: Methyl 5-amino-3-methyl-1H-indole-2-carboxylate. As a Senior Application Scientist, this document is crafted to provide not just a compilation of data, but a cohesive narrative that explains the why behind the chemical properties and synthetic strategies, empowering researchers to unlock the full potential of this intriguing molecule.
Molecular Architecture and Physicochemical Identity
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate possesses a bicyclic aromatic structure, the indole nucleus, which is characterized by the fusion of a benzene ring to a pyrrole ring. The specific arrangement of substituents—an amino group at the 5-position, a methyl group at the 3-position, and a methyl carboxylate group at the 2-position—imparts distinct electronic and steric properties that govern its reactivity and biological interactions.
| Identifier | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | N/A |
| Molecular Weight | 204.23 g/mol | N/A |
| CAS Number | Not explicitly found for this specific isomer. A related compound, Methyl 5-amino-1H-indole-2-carboxylate hydrochloride, has the CAS number 2995273-94-2.[1] | N/A |
Synthesis Strategy: A Rational Approach to Construction
Proposed Synthetic Pathway: Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.[3][4] For the target molecule, the key starting materials would be (4-aminophenyl)hydrazine and methyl 2-methyl-3-oxobutanoate.
Caption: Proposed Fischer Indole Synthesis Workflow.
Step-by-Step Experimental Protocol (Hypothetical)
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Hydrazone Formation:
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Equimolar amounts of (4-aminophenyl)hydrazine and methyl 2-methyl-3-oxobutanoate are dissolved in a suitable solvent such as ethanol.
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A catalytic amount of a weak acid (e.g., acetic acid) is added.
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The mixture is stirred at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting materials.
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The resulting hydrazone can be isolated by precipitation or used directly in the next step.
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-
Indolization:
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The hydrazone is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, at an elevated temperature.[3][4]
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The reaction progress is monitored by TLC.
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Upon completion, the reaction mixture is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate).
-
The crude product is extracted with an organic solvent (e.g., ethyl acetate).
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-
Purification:
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The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure methyl 5-amino-3-methyl-1H-indole-2-carboxylate.
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Causality Behind Experimental Choices:
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The choice of the Fischer indole synthesis is dictated by its reliability in forming the indole ring with control over substitution at the 2 and 3 positions.
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The use of an acid catalyst is crucial for the key[2][2]-sigmatropic rearrangement step. The strength of the acid can influence the reaction rate and yield.
-
Purification by column chromatography is essential to remove any unreacted starting materials, by-products, and regioisomers that may have formed.
Spectroscopic and Physicochemical Characterization
While experimental data for the target molecule is scarce, we can predict its characteristic spectroscopic features based on the analysis of closely related indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, the N-H proton, the amino group protons, and the methyl and methoxy protons of the substituents. The chemical shifts and coupling constants of the aromatic protons will be influenced by the electron-donating nature of the amino group.
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¹³C NMR: The carbon NMR spectrum will display distinct resonances for the nine carbons of the indole core and the two carbons of the substituents. The chemical shifts of the carbons in the benzene portion of the indole ring will be shifted upfield due to the electron-donating effect of the 5-amino group.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| N-H Stretch (Indole) | ~3400 | A sharp to medium intensity peak. |
| N-H Stretch (Amino) | 3300-3500 | Two bands are expected for the symmetric and asymmetric stretching of the primary amine. |
| C=O Stretch (Ester) | ~1700 | A strong, sharp absorption. |
| Aromatic C=C Stretch | 1500-1620 | Multiple bands of varying intensity. |
| C-N Stretch | 1200-1350 |
The presence of the amino group will influence the N-H stretching region, and the overall fingerprint region will be unique to this specific substitution pattern.[5]
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, the molecule is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 205.23. The fragmentation pattern would likely involve the loss of the methoxy group from the ester or cleavage of the ester group itself.
Physical Properties (Predicted)
| Property | Predicted Value | Rationale |
| Melting Point | 130-150 °C | Based on melting points of similar substituted indoles. The presence of the amino group may allow for hydrogen bonding, potentially increasing the melting point compared to non-aminated analogs. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol). Limited solubility in non-polar solvents and water. | The indole core is relatively non-polar, but the amino and ester groups introduce polarity. |
| Appearance | Likely a solid, potentially colored (e.g., off-white to tan) | The amino group can sometimes impart color to aromatic compounds. |
Chemical Reactivity and Potential for Derivatization
The chemical reactivity of methyl 5-amino-3-methyl-1H-indole-2-carboxylate is governed by the interplay of its functional groups.
Caption: Key Reactivity Sites for Derivatization.
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Indole Nitrogen (N-1): The N-H proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation. This modification can significantly impact the compound's biological activity and pharmacokinetic properties.
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Amino Group (C-5): The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, sulfonylation, and diazotization, providing a handle for extensive derivatization.
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Ester Group (C-2): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This is a common strategy in drug discovery to modulate solubility and target interactions.[6][7]
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Indole Ring: The indole nucleus is electron-rich and susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents will influence the position of further substitution.
Applications in Drug Discovery and Development
While specific studies on methyl 5-amino-3-methyl-1H-indole-2-carboxylate are limited, the broader class of indole-2-carboxylates has shown significant promise in various therapeutic areas.[8]
Anticancer Activity
Derivatives of indole-2-carboxylic acid have been investigated as potent anticancer agents.[6][8][9][10] The indole scaffold can serve as a template for the design of inhibitors of various protein kinases, which are often dysregulated in cancer. The substituents on the indole ring play a crucial role in determining the potency and selectivity of these inhibitors. The 5-amino group, in particular, can act as a key hydrogen bond donor, enhancing binding to target proteins.
Antiviral and Antimicrobial Potential
The indole nucleus is a common feature in many natural and synthetic antiviral and antimicrobial compounds. Indole-2-carboxylic acid derivatives have been explored as inhibitors of viral enzymes, such as HIV-1 integrase.[11][12][13] The specific substitution pattern of the target molecule could offer a unique combination of electronic and steric properties for interaction with microbial targets.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling methyl 5-amino-3-methyl-1H-indole-2-carboxylate. While a specific safety data sheet (SDS) is not available, information from related compounds suggests that it may be harmful if swallowed or in contact with skin, and may cause eye irritation. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. The compound should be handled in a well-ventilated area.
Conclusion and Future Directions
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate represents a synthetically accessible and promising scaffold for the development of novel therapeutic agents. While a comprehensive experimental characterization is still needed, this guide provides a solid foundation for researchers to begin their investigations. Future work should focus on developing a reliable and scalable synthesis of this compound, followed by a thorough evaluation of its physicochemical properties and biological activity. The strategic placement of the amino, methyl, and carboxylate groups offers a multitude of opportunities for derivatization, paving the way for the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The insights provided herein are intended to accelerate this discovery process, enabling the scientific community to fully explore the therapeutic potential of this versatile indole derivative.
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